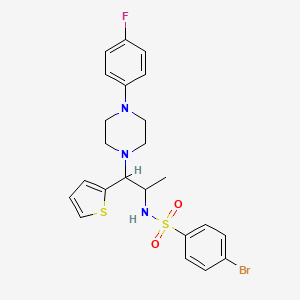

4-bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrFN3O2S2/c1-17(26-32(29,30)21-10-4-18(24)5-11-21)23(22-3-2-16-31-22)28-14-12-27(13-15-28)20-8-6-19(25)7-9-20/h2-11,16-17,23,26H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPPZAFZGKCFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NS(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrFN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological properties, interaction mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 538.49 g/mol. The structure features a sulfonamide group, which is known for its biological activity, particularly in drug development.

Pharmacological Properties

Recent studies have highlighted the pharmacological properties of this compound, particularly its interaction with human serum albumin (HSA). The binding affinity to HSA is crucial as it affects the compound's bioavailability and therapeutic efficacy. The compound exhibits moderate to strong binding constants, indicating significant interaction with HSA through static fluorescence quenching mechanisms and hydrophobic interactions .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrated that derivatives of similar structures showed cytotoxic effects against various cancer cell lines. For instance, related compounds exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Summary of Anticancer Activity Studies

Potential Toxicity

While the compound shows promising biological activity, potential hepatotoxicity has been noted in preliminary studies. Additionally, interactions with cytochrome P450 enzymes could lead to adverse drug reactions, necessitating further investigation into its safety profile .

The mechanism by which this compound exerts its effects involves multiple pathways:

- Protein Binding : Strong interactions with serum proteins enhance stability and circulation time.

- Cellular Uptake : The lipophilic nature of the compound facilitates cellular membrane penetration.

- Induction of Apoptosis : Similar compounds have shown to activate apoptotic pathways in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of piperazine derivatives, where modifications led to increased cytotoxicity against cancer cells. The study utilized a three-component reaction approach that yielded compounds with improved biological profiles compared to existing therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

- 4-Methoxyphenyl vs. 4-Fluorophenyl: The compound 4-bromo-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide () replaces the 4-fluorophenyl group with a 4-methoxyphenyl substituent. This substitution may reduce metabolic stability due to higher susceptibility to oxidative demethylation .

- 3-Chlorophenyl Substitution : N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide () features a 3-chlorophenyl group on the piperazine ring. Chlorine’s bulkier size and stronger electron-withdrawing nature could enhance steric hindrance and modulate selectivity for adrenergic receptors versus serotonin receptors .

Modifications to the Thiophene Moiety

- Cyclopenta[b]thiophen-2-yl vs. Thiophen-2-yl: The compound 4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide () replaces the thiophen-2-yl group with a fused cyclopenta[b]thiophene system. The cyano group at position 3 further enhances polarity .

Sulfonamide vs. Amide Linkers

- Benzamide Derivatives : Compounds like 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () and N-(2-{[5-bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide () highlight the contrast between sulfonamide and amide linkers. Sulfonamides generally exhibit higher acidity (due to the sulfonyl group) and improved water solubility, whereas amides may confer greater membrane permeability .

Trifluoromethyl Substitutions

- 4-(Trifluoromethyl)phenyl Variants : Compounds such as 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () incorporate a trifluoromethyl group, which significantly enhances lipophilicity and metabolic resistance. This substitution is often leveraged in CNS-targeted drugs to improve blood-brain barrier penetration .

Comparative Data Table

Key Research Findings

- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity improves metabolic stability compared to methoxy groups, which are prone to demethylation .

- Thiophene Position : Thiophen-2-yl derivatives exhibit better aromatic stacking than cyclopenta[b]thiophen-2-yl analogs, but the latter may offer improved steric complementarity .

- Sulfonamide Advantage : Sulfonamide-containing compounds (e.g., ) show superior solubility over amide derivatives (e.g., ), critical for oral bioavailability .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

Methodological Answer:

The synthesis involves sequential coupling of the piperazine, thiophene, and benzenesulfonamide moieties. Key steps include:

- Bromination : Use HBr as a catalyst with Br₂ in glacial acetic acid under reflux (5 hours) to introduce bromine to the benzene ring .

- Piperazine Coupling : Employ nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-fluorophenyl-piperazine group. Ensure anhydrous conditions and Pd-based catalysts for cross-coupling reactions .

- Thiophene Integration : Introduce the thiophen-2-yl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and Na₂CO₃ in a DMF/H₂O solvent system .

Optimization Tips : - Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts .

Basic: How can the purity and structural integrity of the synthesized compound be validated?

Methodological Answer:

- Spectroscopy :

- Chromatography :

- Crystallography : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and confirms stereochemistry .

Advanced: What computational strategies predict binding affinity to serotonin/dopamine receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT₁A or D₂). The piperazine moiety may form hydrogen bonds with Asp116 (5-HT₁A), while the thiophene enhances π-π stacking .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Corinate substituent electronegativity (e.g., 4-bromo vs. 4-fluoro) with IC₅₀ values from in vitro assays to refine predictions .

Advanced: How do structural modifications influence pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Replace the bromine with a trifluoromethyl group to enhance logP (measured via shake-flask method), improving blood-brain barrier penetration .

- Metabolic Stability :

- Solubility : Introduce polar groups (e.g., -OH) at the benzenesulfonamide para-position, assessed by nephelometry in PBS (pH 7.4) .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer:

- Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to identify crystalline forms. A meta-stable Form II (P2₁/c space group) may explain erratic solubility profiles .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. Br···π contacts) to correlate packing efficiency with thermal stability (DSC/TGA data) .

- Electron Density Maps : Refine against high-resolution (<1.0 Å) data to detect conformational flexibility in the piperazine ring, which may affect receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.